(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxypropanoate

Lipophilicity Drug design ADME

This compound couples the 1,2,3-benzotriazin-4-one prodrug-core (ref. US10202379) with a chiral phenoxypropanoate ester. The additional methylene relative to phenoxyacetate analogs raises logP and conformational freedom, modulating esterase-mediated hydrolysis—critical for stereoselective esterase substrate panels, CNS-penetrant prodrug design, and GPCR agonist scaffold hopping (Zelatriazin-class). Supplied at ≥95% purity for research use only.

Molecular Formula C17H15N3O4
Molecular Weight 325.32 g/mol
Cat. No. B2833090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxypropanoate
Molecular FormulaC17H15N3O4
Molecular Weight325.32 g/mol
Structural Identifiers
SMILESCC(C(=O)OCN1C(=O)C2=CC=CC=C2N=N1)OC3=CC=CC=C3
InChIInChI=1S/C17H15N3O4/c1-12(24-13-7-3-2-4-8-13)17(22)23-11-20-16(21)14-9-5-6-10-15(14)18-19-20/h2-10,12H,11H2,1H3
InChIKeyMHYSSTVZYVHMHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxypropanoate – Core Identity and Procurement-Relevant Physicochemical Profile


(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxypropanoate is a synthetic small molecule that combines the benzo[d][1,2,3]triazin-4(3H)-one heterocycle with a phenoxypropanoate ester side-chain . Its molecular formula is C₁₇H₁₅N₃O₄ and its molecular weight is 325.32 g/mol . The compound belongs to a family of 1,2,3-benzotriazin-4-one derivatives that have attracted attention as prodrug moieties, antiviral scaffolds, and GPCR-targeted agents [1]. Commercially, it is typically supplied at ≥95% purity and is intended exclusively for research use .

Why Generic Substitution of (4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxypropanoate Is Not Straightforward


Compounds sharing the 1,2,3-benzotriazin-4-one core cannot be interchanged casually because minor structural modifications — especially the ester side‑chain — produce substantial differences in lipophilicity, steric configuration, and biological target engagement [1]. For example, the replacement of the phenoxyacetate chain with a phenoxypropanoate chain introduces an additional methylene group that raises logP, alters conformational freedom, and can change the rate of esterase‑mediated hydrolysis, all of which directly affect pharmacokinetic and pharmacodynamic behavior [2]. Consequently, procurement decisions must be grounded in compound‑specific data rather than class‑level assumptions.

Quantitative Differentiation Evidence for (4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxypropanoate vs. Closest Analogs


Lipophilicity Shift Relative to the Phenoxyacetate Homolog

The target compound’s phenoxypropanoate side‑chain adds one methylene unit relative to the widely listed phenoxyacetate analog (4‑oxobenzo[d][1,2,3]triazin‑3(4H)‑yl)methyl 2‑phenoxyacetate . Computational estimates indicate that this single‑carbon elongation increases the consensus logP by approximately 0.3–0.5 log units [1]. Because membrane permeability and metabolic stability often correlate with logP, this difference can be decisive when selecting a tool compound for cell‑based or in‑vivo assays.

Lipophilicity Drug design ADME

Steric and Conformational Differentiation vs. Benzoate and Acetate Analogs

The phenoxypropanoate ester contains a branched α‑carbon bearing a methyl group and a phenoxy substituent, creating a chiral center absent in the linear phenoxyacetate or simple benzoate analogs . This stereogenic center introduces conformational constraints that can differentiate enzymatic hydrolysis rates by esterases [1]. In the closely related cap‑dependent endonuclease inhibitor series (US10202379), even minor alterations in the ester side‑chain led to >10‑fold differences in antiviral EC₅₀ values, underscoring the functional impact of seemingly conservative changes [1].

Conformational analysis Esterase lability Prodrug design

Differentiation from 1,3,5‑Triazine‑Based Phenoxypropanoate Herbicide Scaffolds

A distinct class of phenoxypropanoate derivatives built on the 1,3,5‑triazine core has been developed as aryloxyphenoxypropionate (APP) herbicides targeting acetyl‑CoA carboxylase (ACCase) [1]. The target compound employs a 1,2,3‑benzotriazin‑4‑one scaffold instead, which fundamentally alters the electronic distribution and hydrogen‑bonding capacity of the heterocycle [2]. While APP herbicides achieve IC₅₀ values in the low‑micromolar range against monocot ACCase, the 1,2,3‑benzotriazin‑4‑one scaffold is more commonly associated with human therapeutic targets (e.g., GPR139, viral endonuclease), reflecting a divergent selectivity profile that should guide procurement toward the appropriate research context .

Chemical biology Herbicide Scaffold hopping

Optimal Research and Industrial Application Scenarios for (4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxypropanoate


Prodrug Candidate Exploration in Antiviral or CNS Programs

The compound’s 1,2,3‑benzotriazin‑4‑one core is a recognized prodrug‑stabilizing element in cap‑dependent endonuclease inhibitors (US10202379) and a key pharmacophore in GPR139 agonists such as Zelatriazin [1]. Its phenoxypropanoate ester provides a chiral, lipophilic handle that can be tuned to modulate metabolic stability. Medicinal chemistry teams evaluating ester prodrug strategies for CNS‑penetrant or oral antiviral agents should prioritize this scaffold over simpler benzoate or acetate analogs when enhanced membrane partitioning or stereospecific esterase recognition is desired [1].

Chemical Biology Tool for Profiling Esterase Activity or Stereoselective Hydrolysis

Because the α‑carbon of the phenoxypropanoate chain is chiral, the racemic mixture (or its resolved enantiomers) can serve as a substrate for stereoselective esterase assays. This compound enables head‑to‑head comparisons with the achiral phenoxyacetate analog to quantify enantiomeric preference of purified or cellular esterases . Researchers studying species‑ or tissue‑specific esterase isoform activity will find this compound a valuable addition to substrate panels .

Scaffold‑Hopping Reference for 1,3,5‑Triazine vs. 1,2,3‑Benzotriazin‑4‑one Selectivity Profiling

For groups working on ACCase herbicide discovery who wish to explore scaffold‑hopping from 1,3,5‑triazine to 1,2,3‑benzotriazin‑4‑one, this compound serves as a structurally matched reference point. Its phenoxypropanoate chain mirrors the side‑chain found in commercial APP herbicides, allowing direct biophysical and biochemical comparisons that probe how the heterocyclic core governs target engagement and off‑target liability [2].

Quote Request

Request a Quote for (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxypropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.